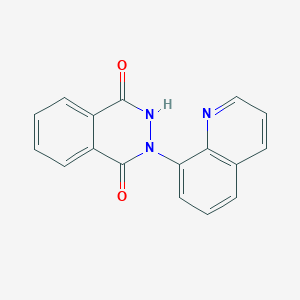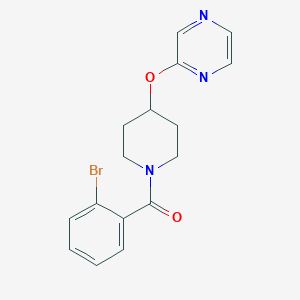
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is a useful research compound. Its molecular formula is C17H11N3O2 and its molecular weight is 289.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-HIV Activities
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione derivatives have shown promise in antimicrobial and anti-HIV activities. A study by Sulthana et al. (2021) synthesized novel derivatives of this compound, demonstrating potent antibacterial activity against E. coli and S. aureus. Additionally, these compounds exhibited antitubercular and anti-HIV activities, indicating potential as new scaffolds for antimicrobial agents (Sulthana et al., 2021).
Antineoplastic Activity
Research by Hall et al. (1992) highlighted the antineoplastic activity of 2,3-dihydrophthalazine-1,4-dione derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines and inhibited DNA and RNA synthesis in leukemia cells. This suggests their potential use in cancer therapy (Hall et al., 1992).
Anti-Inflammatory Properties
2,3-Dihydrophthalazine-1,4-diones have also shown significant anti-inflammatory properties. A study by Butner et al. (1996) found these compounds to be effective in reducing inflammation and pain in mice. Their effects are partly due to their ability to suppress the release of cytokines like TNF alpha and IL-1 (Butner et al., 1996).
Antioxidant Properties
Tomassoli et al. (2016) investigated the antioxidant properties of pyrazolo[4,3-c]quinolin-3,4-diones, a related class of compounds. Their study synthesized new derivatives, which showed good yields and promising antioxidant activities (Tomassoli et al., 2016).
Anticonvulsant Potential
El-Helby et al. (2017) designed and synthesized novel derivatives of 2,3-dihydrophthalazine-1,4-dione with expected anticonvulsant activity. These compounds showed significant effectiveness in anticonvulsant tests, suggesting their potential as a basis for developing new anticonvulsant agents (El-Helby et al., 2017).
将来の方向性
Quinoline and its derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . Therefore, developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .
作用機序
Target of Action
The primary target of 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is the AMPA receptor . AMPA receptors mediate the majority of excitatory neurotransmission, playing a key role in epileptogenesis and seizure spread .
Mode of Action
This compound acts as a non-competitive antagonist of the AMPA receptor . This means it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains .
Biochemical Pathways
The compound’s action on AMPA receptors disrupts excitatory neurotransmission, which is a key pathway in epileptogenesis and seizure spread . By inhibiting this pathway, the compound can exert broad-spectrum anticonvulsant activity .
Result of Action
The compound’s action as a non-competitive AMPA receptor antagonist results in anticonvulsant effects . Some compounds in the same class showed 100% protection against maximal electroshock seizure (MES) at a dose level of 125 µgm/kg . These agents exerted low neurotoxicity and high safety margin in comparison with valproate, a reference drug .
特性
IUPAC Name |
3-quinolin-8-yl-2H-phthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(19-16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBMYBGVJKMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2492504.png)


![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)

![6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492514.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2492522.png)
![2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2492523.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)
